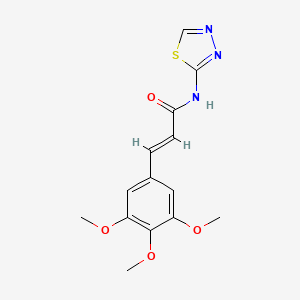
(2E)-N-(1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-(1,3,4-Thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a thiadiazole ring and a trimethoxyphenyl group linked through a propenamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling with Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a coupling reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Formation of the Propenamide Linkage: The final step involves the formation of the propenamide linkage through a condensation reaction between the thiadiazole derivative and the trimethoxyphenyl derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the propenamide linkage, converting it to a saturated amide.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted thiadiazole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The thiadiazole moiety is known for its antimicrobial activity, making this compound a potential candidate for the development of new antibiotics.
Anti-inflammatory Agents: The compound’s structure suggests potential anti-inflammatory properties, which could be explored in drug development.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Development of new therapeutic agents targeting specific biological pathways.
作用机制
The mechanism of action of (2E)-N-(1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is likely multifaceted, involving interactions with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes, disrupting metabolic pathways in microorganisms or cancer cells.
Receptor Binding: It may bind to specific receptors, modulating biological responses such as inflammation or cell proliferation.
相似化合物的比较
(2E)-N-(1,3,4-Thiadiazol-2-yl)-3-phenylprop-2-enamide: Lacks the trimethoxy groups, potentially altering its biological activity and chemical reactivity.
(2E)-N-(1,3,4-Thiadiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide: Contains fewer methoxy groups, which may affect its solubility and interaction with biological targets.
Uniqueness:
- The presence of three methoxy groups on the phenyl ring in (2E)-N-(1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide enhances its electron-donating properties, potentially increasing its reactivity and binding affinity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
(E)-N-(1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-19-10-6-9(7-11(20-2)13(10)21-3)4-5-12(18)16-14-17-15-8-22-14/h4-8H,1-3H3,(H,16,17,18)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYCORUZIQDORF-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
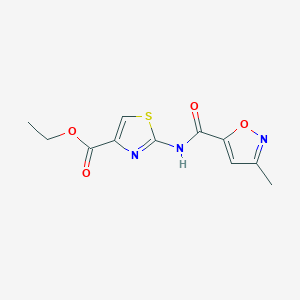
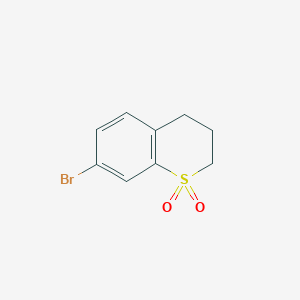
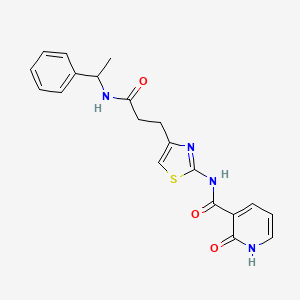
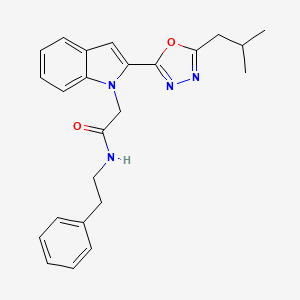
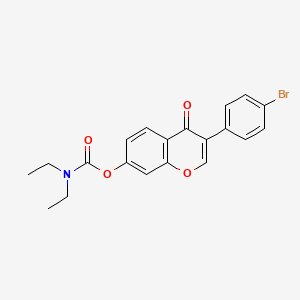
![7-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2564976.png)
![1-(2,5-Dimethylfuran-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2564977.png)
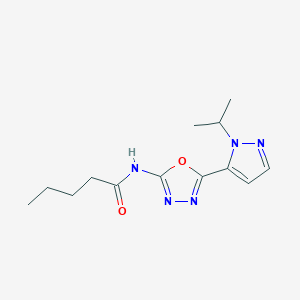
![(2,5-Dimethylfuran-3-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2564981.png)
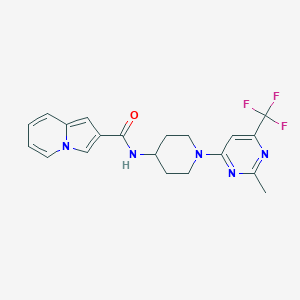
![N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2564983.png)


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2564988.png)
